2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid
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Overview
Description
“2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are important active pharmaceutical scaffolds. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives were established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives have been studied in the context of their anticancer activities . These compounds have shown promising cytotoxic activity against various cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives can be inferred from their molecular structures and the techniques used to confirm these structures .Scientific Research Applications
Triazole Derivatives and Their Biological Significance
Triazoles, including the 1,2,4-triazole ring system found in 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid, are of great interest due to their significant biological activities. Research has demonstrated that triazole derivatives exhibit a wide range of pharmacological properties. They have been investigated for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. These compounds have also shown potential against several neglected diseases. The diverse structural variations possible with triazoles make them attractive candidates for the development of new therapeutic agents. The synthesis of triazole derivatives, including efforts to improve efficiency and sustainability in their production, continues to be an area of active research, reflecting their importance in medicinal chemistry (Ferreira et al., 2013).
Heterocyclic Compounds Bearing Triazine Scaffold
Although not directly related to this compound, the study of triazine scaffolds provides insight into the broader category of heterocyclic compounds that include triazole derivatives. Triazines and triazoles share some similarities in terms of nitrogen-containing heterocycles. Triazines have been synthesized and evaluated for a broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, among others. These activities highlight the potential of nitrogen-containing heterocycles in drug development and the ongoing interest in discovering new therapeutic compounds with varied biological activities (Verma et al., 2019).
Synthesis and Physico-Chemical Properties of Triazole Derivatives
The synthesis and investigation of physico-chemical properties of triazole derivatives, including those similar to this compound, are crucial for understanding their potential applications in various fields beyond pharmacology. These compounds have found use in optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their broad utility is attributed to their stability and low toxicity, making them suitable for diverse applications in pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural areas (Parchenko, 2019).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been found that some compounds with a similar structure have exhibited potent inhibitory activities against certain cancer cell lines .
Cellular Effects
In cellular studies, some compounds similar to 2-(1-Methyl-1H-1,2,4-triazol-5-yl)benzoic acid have shown to inhibit the proliferation of certain cancer cells by inducing apoptosis . These compounds influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
2-(2-methyl-1,2,4-triazol-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLSDOAGLPGNOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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